molecular formula C6H13NO B167643 3-Methyl-3-(methylamino)butan-2-one CAS No. 10201-04-4

3-Methyl-3-(methylamino)butan-2-one

Cat. No.: B167643
CAS No.: 10201-04-4
M. Wt: 115.17 g/mol
InChI Key: KLAVOSFNFTWCFB-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylamino)butan-2-one (IUPAC name: this compound) is a ketone derivative featuring a methylamino substituent at the 3-position of the butanone backbone. This compound is notable for its sweet-floral fragrance, as identified in aromatic rice samples and pandan leaves . Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol. While its primary application lies in fragrance formulations, structural analogs of this compound exhibit diverse chemical and biological properties, making comparative analysis essential for understanding its uniqueness.

Properties

CAS No.

10201-04-4

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-methyl-3-(methylamino)butan-2-one

InChI

InChI=1S/C6H13NO/c1-5(8)6(2,3)7-4/h7H,1-4H3

InChI Key

KLAVOSFNFTWCFB-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C)NC

Canonical SMILES

CC(=O)C(C)(C)NC

Synonyms

2-Butanone, 3-methyl-3-(methylamino)- (7CI,8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-methyl-3-(methylamino)butan-2-one and its analogs:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Methylamino-substituted butanone C₆H₁₁NO 113.16 Ketone, methylamino
(2E)-3-Methyl-3-(methylamino)butan-2-one oxime Oxime derivative of the target C₆H₁₂N₂O 128.17 Oxime, methylamino, ketone
3-(Methylthio)-2-butanone Methylthio-substituted butanone C₅H₈OS 116.18 Ketone, methylthio
2-Butanone (Methyl ethyl ketone, MEK) Simple butanone C₄H₈O 72.11 Ketone
4-(4-Hydroxyphenyl)butan-2-one Hydroxyphenyl-substituted butanone C₁₀H₁₂O₂ 164.20 Ketone, hydroxyphenyl
3,3-Dimethyl-1-[(3-methylpent-1-yn-3-yl)amino]-2-butanone Pentynylamino-substituted butanone C₁₁H₁₉NO 181.27 Ketone, alkynylamino, dimethyl

Key Observations :

  • Functional Groups: The methylamino group in the target compound distinguishes it from analogs like MEK (simple ketone) and 3-(methylthio)-2-butanone (thioether).

Physicochemical and Application-Based Comparisons

Fragrance and Volatility
  • This compound: Exhibits a sweet-floral aroma, making it valuable in perfumery and food flavoring .
  • 4-(4-Hydroxyphenyl)butan-2-one : Polar hydroxyphenyl group enhances water solubility but reduces volatility. It is regulated by IFRA due to safety considerations in cosmetics .
  • MEK: Lacks amino/thio groups, resulting in a neutral odor and widespread use as an industrial solvent .

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